tert-Butyl (R)-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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Overview
Description
tert-Butyl ®-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a complex organic compound belonging to the class of pyrazolopyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes, amines, and isocyanides under controlled conditions. The reaction is often carried out in methanol at room temperature, leading to the formation of the desired pyrazolopyrazine scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale multi-component reactions (MCRs) due to their efficiency and ability to generate complex structures in a single step. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated derivatives, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl ®-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1H-pyrazolo[3,4-b]pyridine derivatives
- Triazolo[4,3-a]pyrazine derivatives
- Tetrazine-based fused rings
Uniqueness
tert-Butyl ®-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate stands out due to its unique structural features and potential for diverse biological activities. Its tert-butyl group and specific amino and methyl substitutions contribute to its distinct chemical properties and reactivity .
Properties
Molecular Formula |
C12H20N4O2 |
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Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl (6R)-3-amino-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C12H20N4O2/c1-8-6-16-10(9(13)5-14-16)7-15(8)11(17)18-12(2,3)4/h5,8H,6-7,13H2,1-4H3/t8-/m1/s1 |
InChI Key |
WSJHAZAHEKSJMG-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1CN2C(=C(C=N2)N)CN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN2C(=C(C=N2)N)CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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